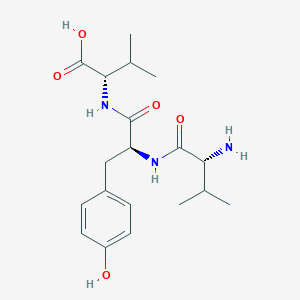![molecular formula C20H35NO5 B14492509 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid CAS No. 65205-97-2](/img/structure/B14492509.png)
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is a carboxylic acid derivative characterized by a long carbon chain with a carboxymethylcarbamoyl group. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl group (-COOH). This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene.
Functional Group Introduction: The carboxymethylcarbamoyl group is introduced through a series of reactions, including nucleophilic substitution and esterification.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted carboxylic acids.
Applications De Recherche Scientifique
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Heptadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the carboxymethylcarbamoyl group.
Oleic Acid: An unsaturated fatty acid with a double bond but different functional groups.
Uniqueness: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
65205-97-2 |
|---|---|
Formule moléculaire |
C20H35NO5 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-(carboxymethylcarbamoyl)heptadec-2-enoic acid |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-18(22)23)20(26)21-16-19(24)25/h15H,2-14,16H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Clé InChI |
KNOAILOWHKMPMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=CC(=O)O)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)


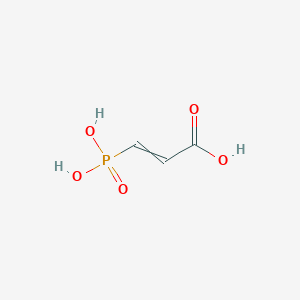
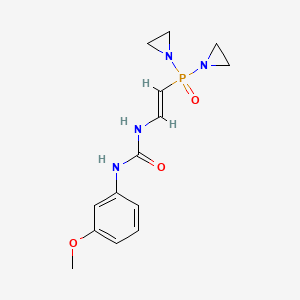

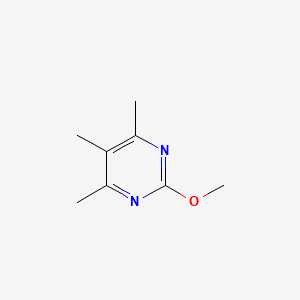

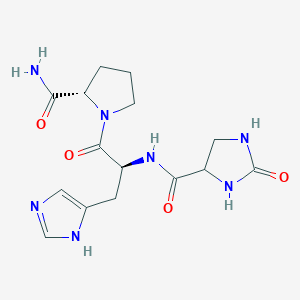
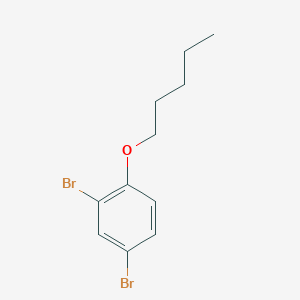
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
